molecular formula C19H18N2O4 B2996607 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 2034567-88-7

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No. B2996607
CAS RN: 2034567-88-7
M. Wt: 338.363
InChI Key: FHAMDTAFMBKAJB-UHFFFAOYSA-N
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Description

Oxalamides are prevalent in many biologically active molecules and pharmaceuticals . They are employed as robust ligands in copper-catalyzed cross-coupling reactions . Oxalamides are also popular in food processing as flavoring agents and in drug delivery as a synthon of organosilica nanoparticles .


Synthesis Analysis

Oxalamides can be synthesized by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex . The reverse hydrogenation reaction is also accomplished using the same catalyst .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The central carbon in the molecule allows a flexible adaptation that leads to the formation of different forms .


Chemical Reactions Analysis

Oxalamides can be involved in various chemical reactions. For example, they can participate in copper-catalyzed coupling reactions .

Scientific Research Applications

Cu/Oxalic Diamide-Catalyzed Coupling Reactions

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process enables the formation of internal alkynes with great diversity under optimized conditions, showcasing the utility of similar compounds in facilitating chemical transformations (Chen et al., 2023).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides. This method provides a new pathway for producing N-(2-carboxyphenyl)aryloxalmonoamides and related oxalamides, highlighting the potential for creating diverse oxalamide derivatives through innovative synthetic strategies (Mamedov et al., 2016).

Catalytic Activity Enhancements

N,N'-Bisoxalamides, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions of (hetero)aryl bromides with anilines and secondary amines. This indicates the role of bisoxalamides in promoting efficient coupling processes, offering insights into the design of better catalytic systems (Bhunia et al., 2017).

Hydroxylation of (Hetero)aryl Halides

The use of N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) in combination with Cu(acac)2 has been demonstrated to effectively catalyze the hydroxylation of (hetero)aryl halides under mild conditions. This method provides access to phenols and hydroxylated heteroarenes with good yields, showcasing the utility of oxalamide derivatives in facilitating environmentally benign chemical transformations (Xia et al., 2016).

Mechanism of Action

Target of Action

The primary target of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide, also known as N’-(2,3-dimethylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide, is copper ions . This compound acts as an effective ligand for copper-catalyzed coupling reactions .

Mode of Action

The compound interacts with copper ions to facilitate coupling reactions of 1-alkynes with (hetero)aryl bromides at 100 °C and with iodides at 80 °C . Both (hetero)aryl and alkyl substituted 1-alkynes work well, leading to the formation of internal alkynes .

Biochemical Pathways

The compound is involved in the copper-catalyzed coupling reactions of 1-alkynes with (hetero)aryl bromides . This reaction is part of the broader class of alkynylation reactions . The exact downstream effects of these reactions can vary widely depending on the specific reactants and conditions used.

Pharmacokinetics

Given its role as a ligand in copper-catalyzed reactions, it is likely that its bioavailability and pharmacokinetics are heavily influenced by its chemical interactions with copper ions and other reactants .

Result of Action

The primary result of the compound’s action is the formation of internal alkynes through copper-catalyzed coupling reactions . These reactions can lead to the synthesis of a wide variety of compounds, depending on the specific reactants used .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors. For example, the temperature of the reaction environment is critical, with different reactions occurring at 80 °C and 100 °C . Additionally, safety precautions such as safety shields are suggested due to a potential explosion risk when heating the reaction mixtures above the boiling point of t BuOH .

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-4-3-5-16(13(12)2)21-19(23)18(22)20-10-15-6-7-17(25-15)14-8-9-24-11-14/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAMDTAFMBKAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide

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